6-(2-Fluorophenyl)-5-nitropiperidin-2-one
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Overview
Description
6-(2-Fluorophenyl)-5-nitropiperidin-2-one is an organic compound that belongs to the class of piperidones This compound is characterized by the presence of a fluorophenyl group and a nitro group attached to a piperidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Fluorophenyl)-5-nitropiperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and 5-nitropiperidin-2-one.
Nitration: The nitration of 2-fluoroaniline is carried out using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Cyclization: The nitrated product undergoes cyclization with 5-nitropiperidin-2-one under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(2-Fluorophenyl)-5-nitropiperidin-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation: The piperidinone ring can be oxidized to form corresponding lactams or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: 6-(2-Fluorophenyl)-5-aminopiperidin-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized piperidinone derivatives.
Scientific Research Applications
6-(2-Fluorophenyl)-5-nitropiperidin-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-Fluorophenyl)-5-nitropiperidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide: An organic intermediate with similar functional groups.
2-(2,6-Difluorophenoxy)-N-(2-fluorophenyl)-9H-purin-6-amine: Another fluorophenyl-containing compound with different biological activities.
Uniqueness
6-(2-Fluorophenyl)-5-nitropiperidin-2-one is unique due to its specific combination of a fluorophenyl group and a nitro group on a piperidinone ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it valuable for various research applications.
Properties
IUPAC Name |
6-(2-fluorophenyl)-5-nitropiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O3/c12-8-4-2-1-3-7(8)11-9(14(16)17)5-6-10(15)13-11/h1-4,9,11H,5-6H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDNPJMOWINWST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49668979 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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